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Compound of Interest

Compound Name: Azido-PEG4-CH2-Boc

Cat. No.: B605856

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug development and molecular biology, the precise and
stable linkage of molecules is paramount. Heterobifunctional linkers are central to this
endeavor, and among them, Azido-PEG4-CH2-Boc has emerged as a versatile and powerful
tool. This technical guide provides an in-depth exploration of the chemical properties,
experimental applications, and core principles underlying the use of this valuable reagent.

Core Chemical Properties

Azido-PEG4-CH2-Boc, systematically named tert-butyl (2-(2-(2-(2-
azidoethoxy)ethoxy)ethoxy)ethyl)carbamate, is a polyethylene glycol (PEG)-based linker
featuring two key functional groups: a terminal azide (-N3) and a tert-butyloxycarbony! (Boc)-
protected amine. The tetraethylene glycol (PEG4) spacer imparts hydrophilicity, which can
enhance the solubility and reduce the immunogenicity of the resulting bioconjugates.

It is important to note that while the nomenclature "Azido-PEG4-CH2-Boc" is used,
commercially available and well-documented compounds with this functional description often
possess an ethylamine linkage to the Boc group, as represented by the structure below. This
guide will proceed with the properties and reactions of this common variant.

Chemical Structure:

Caption: Chemical structure of Azido-PEG4-NH-Boc.
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Quantitative Data Summary:

The following table summarizes the key quantitative properties of a representative Azido-
PEG4-amine-Boc compound.

Property Value Reference
CAS Number 940951-99-5 [1]
Molecular Formula C15H30N406 [1]
Molecular Weight 362.43 g/mol [1]
Purity >96% [1]

Reactivity and Functional Applications

The utility of Azido-PEG4-CH2-Boc stems from the orthogonal reactivity of its two terminal
functional groups.

The Azide Group: Gateway to Click Chemistry

The azide moiety is a key participant in "click chemistry," a class of reactions known for their
high efficiency, specificity, and biocompatibility. Specifically, it can undergo:

o Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CUAAC): This reaction forms a stable
triazole linkage with a terminal alkyne in the presence of a copper(l) catalyst.

o Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction
that occurs with strained alkynes, such as dibenzocyclooctyne (DBCO), and is particularly
useful for applications in living systems where copper toxicity is a concern.
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Click Chemistry Pathways
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Caption: Reaction pathways for the azide group.

The Boc-Protected Amine: A Latent Nucleophile

The amine group is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under a
wide range of conditions but can be readily removed under acidic conditions (e.g., with
trifluoroacetic acid, TFA). Once deprotected, the primary amine can react with various
electrophiles, such as activated esters (e.g., NHS esters), carboxylic acids (in the presence of a
coupling agent), and isocyanates, to form stable amide or urea linkages.
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Caption: Deprotection and subsequent conjugation of the amine.

Experimental Protocols

The following are generalized protocols for the key reactions involving Azido-PEG4-CH2-Boc.
Optimization may be required for specific substrates and applications.

Protocol for Copper(l)-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

Materials:

Azido-PEG4-CH2-Boc

Alkyne-functionalized molecule

Copper(ll) sulfate (CuS0O4)

Sodium ascorbate
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 Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-
yl)methyl)amine (TBTA) as a ligand

o Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
e Solvent (e.g., DMSO, DMF, or water)

Procedure:

e Reactant Preparation:

o Dissolve Azido-PEG4-CH2-Boc and the alkyne-functionalized molecule in the chosen
solvent.

o Catalyst Preparation:

o Prepare stock solutions of CuSO4, sodium ascorbate, and the ligand (THPTA for aqueous
reactions, TBTA for organic solvents).

o Prepare a premix of CuSO4 and the ligand in a 1:2 to 1:5 molar ratio.
e Reaction:
o To the solution of the azide and alkyne, add the copper/ligand premix.

o Initiate the reaction by adding a fresh solution of sodium ascorbate. A typical molar ratio is
Azide:Alkyne:CuSO4:Ligand:Sodium Ascorbate of 1:1.2:0.1:0.5:1.

o Stir the reaction at room temperature for 1-4 hours.
e Monitoring and Purification:
o Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

o Upon completion, purify the product using a suitable chromatography technique (e.g.,
size-exclusion chromatography or reversed-phase HPLC) to remove the catalyst and
unreacted starting materials.
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Protocol for Strain-Promoted Azide-Alkyne
Cycloaddition (SPAAC)

Materials:

» Azido-PEG4-CH2-Boc

» Strained alkyne-functionalized molecule (e.g., DBCO-NHS ester)

e Reaction buffer (e.g., PBS, pH 7.4) or organic solvent (e.g., DMSO, DMF)
Procedure:

e Reactant Preparation:

o Dissolve Azido-PEG4-CH2-Boc and the strained alkyne-functionalized molecule in the
chosen solvent.

e Reaction:

o Mix the solutions of the azide and the strained alkyne. A slight molar excess of one
reagent may be used to drive the reaction to completion.

o Stir the reaction at room temperature. Reaction times can vary from 30 minutes to several
hours depending on the reactivity of the strained alkyne.

e Monitoring and Purification:
o Monitor the reaction by LC-MS or TLC.

o Purify the product using an appropriate chromatography method.

Protocol for Boc Deprotection

Materials:
e Azido-PEG4-CH2-Boc

» Trifluoroacetic acid (TFA)
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e Dichloromethane (DCM) or 1,4-Dioxane
e Cold diethyl ether
Procedure:
e Reaction Setup:
o Dissolve Azido-PEG4-CH2-Boc in DCM or dioxane.
o Add TFA to the solution (typically 20-50% v/v).
e Reaction:
o Stir the reaction at room temperature for 30-60 minutes.
e Work-up and Isolation:
o Monitor the deprotection by TLC or LC-MS.
o Upon completion, remove the solvent and excess TFA under reduced pressure.
o Precipitate the deprotected product by adding cold diethyl ether.
o Collect the solid by filtration or centrifugation and dry under vacuum.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for using Azido-PEG4-CH2-
Boc in a two-step bioconjugation strategy.
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Caption: A two-step bioconjugation workflow.
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Conclusion

Azido-PEG4-CH2-Boc is a highly valuable and versatile heterobifunctional linker for
researchers in drug development and the broader life sciences. Its well-defined chemical
properties, including the orthogonal reactivity of the azide and Boc-protected amine groups,
combined with the beneficial characteristics of the PEG spacer, enable the precise and efficient
construction of complex bioconjugates. The experimental protocols provided herein offer a solid
foundation for the successful application of this reagent in a wide array of bioconjugation
strategies. As with any chemical synthesis, careful optimization and characterization are
essential for achieving desired outcomes and ensuring the integrity of the final products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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